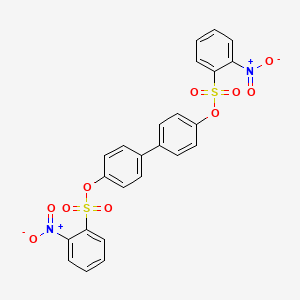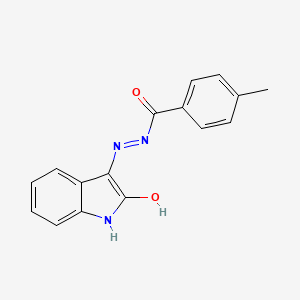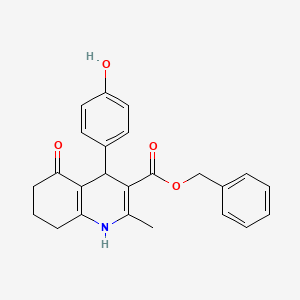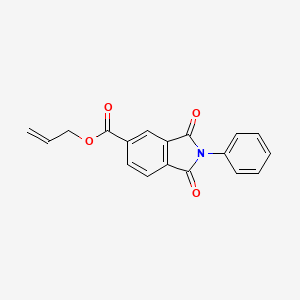
Biphenyl-4,4'-diyl bis(2-nitrobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with biphenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The nitrobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE exerts its effects involves the interaction of its nitrobenzenesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its application .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor used in the synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE.
4-Nitrobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different substitution patterns.
2,4-Dinitrobenzenesulfonyl Chloride: Contains two nitro groups, offering different reactivity and applications compared to the mono-nitro derivative.
Uniqueness
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler sulfonyl chlorides. This makes it particularly valuable in applications requiring robust chemical properties .
Propiedades
Fórmula molecular |
C24H16N2O10S2 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O10S2/c27-25(28)21-5-1-3-7-23(21)37(31,32)35-19-13-9-17(10-14-19)18-11-15-20(16-12-18)36-38(33,34)24-8-4-2-6-22(24)26(29)30/h1-16H |
Clave InChI |
WOMWDUOWRCNMHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)

![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)

![N-[(1E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11704784.png)
![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704786.png)
![(2E)-2-[1-(2-chloroethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11704794.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704812.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11704825.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11704833.png)
